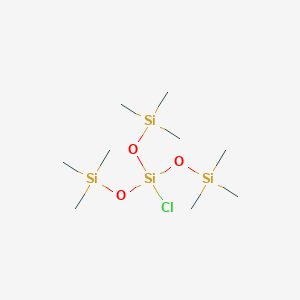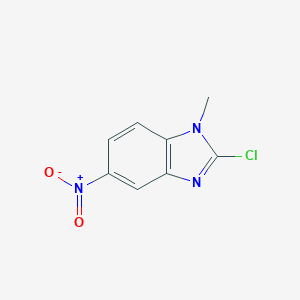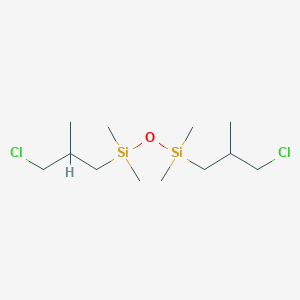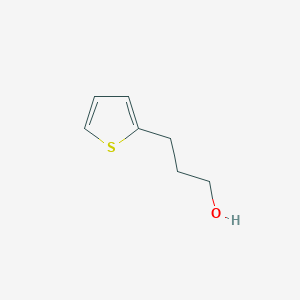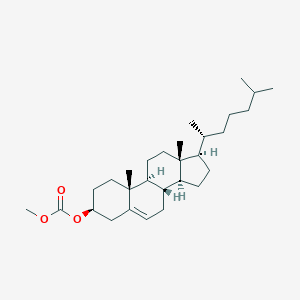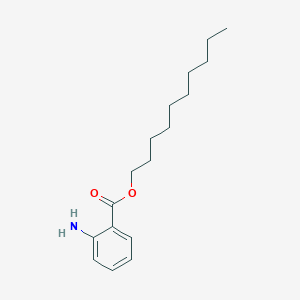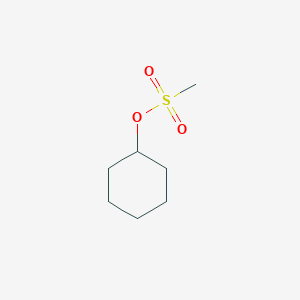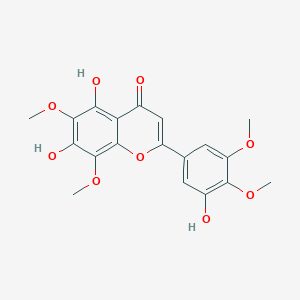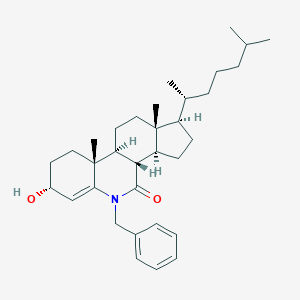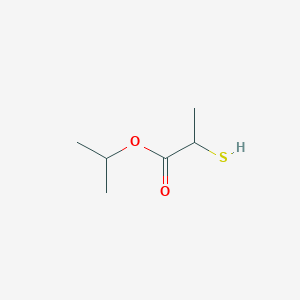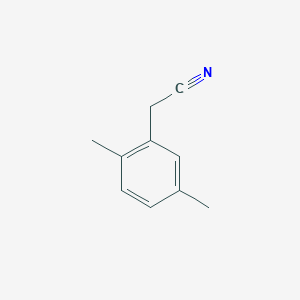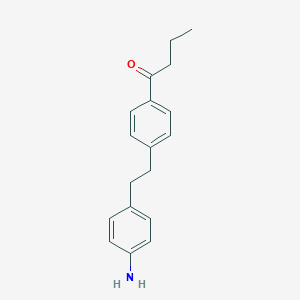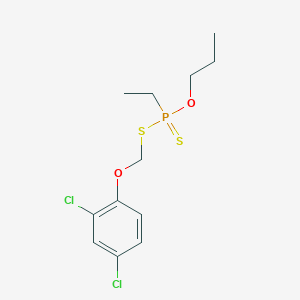
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate, commonly known as Propham, is a herbicide that is widely used in agriculture. It is a selective herbicide that is used to control weeds in various crops, including potatoes, sugar beets, and carrots. Propham has been used for several decades, and its use has been extensively studied.
Wirkmechanismus
Propham works by inhibiting the growth of weeds. It does this by interfering with the synthesis of certain proteins that are essential for weed growth. Propham also disrupts the cell division process in weeds, which leads to their death.
Biochemische Und Physiologische Effekte
Propham has been shown to have minimal toxic effects on humans and animals. However, it can have negative effects on the environment, particularly on non-target plants and animals. Propham can also accumulate in soil and water, which can lead to long-term environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
Propham is a widely used herbicide, and its effects have been extensively studied. This makes it an ideal candidate for lab experiments. However, the use of Propham in lab experiments can be limited by its potential impact on non-target plants and animals. Researchers must take care to minimize the environmental impact of their experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to Propham. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Studying the potential use of Propham as a growth regulator in other crops.
3. Investigating the potential impact of Propham on non-target plants and animals.
4. Developing new herbicides that are more effective and have less environmental impact than Propham.
Conclusion:
Propham is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and disrupting their cell division process. Propham has been shown to have minimal toxic effects on humans and animals, but it can have negative effects on the environment. Future research on Propham could focus on developing new synthesis methods, studying its potential use as a growth regulator, investigating its impact on non-target plants and animals, and developing new herbicides that are more effective and environmentally friendly.
Synthesemethoden
Propham can be synthesized by reacting 2,4-dichlorophenol with chloromethyl ethylphosphonodithioate. The resulting product is then treated with propyl alcohol, which leads to the formation of Propham. The synthesis of Propham is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Propham has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops. Propham has also been studied for its potential use as a growth regulator in plants. It has been shown to increase the yield of some crops, such as potatoes, by promoting tuberization.
Eigenschaften
CAS-Nummer |
18596-67-3 |
|---|---|
Produktname |
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate |
Molekularformel |
C12H17Cl2O2PS2 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
(2,4-dichlorophenoxy)methylsulfanyl-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17Cl2O2PS2/c1-3-7-16-17(18,4-2)19-9-15-12-6-5-10(13)8-11(12)14/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
GQIMPJUQDSPLPN-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



